
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown significant biological activities, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination: Indazole is reacted with a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Formation of Ethan-1-amine Group: The brominated indazole is then reacted with an appropriate amine source, such as ethylenediamine, under basic conditions to form the ethan-1-amine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .
Scientific Research Applications
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of indazole-based drugs.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity . The presence of the bromine atom and ethan-1-amine group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-1H-indazol-3-yl)ethan-1-one
- 7-Bromo-4-chloro-1H-indazol-3-amine
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
Uniqueness
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The combination of the bromine atom at the 5-position and the ethan-1-amine group makes it a versatile compound for various applications in medicinal chemistry and chemical biology .
Properties
Molecular Formula |
C9H11BrClN3 |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
2-(5-bromoindazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10BrN3.ClH/c10-8-1-2-9-7(5-8)6-12-13(9)4-3-11;/h1-2,5-6H,3-4,11H2;1H |
InChI Key |
CYYRRAQYGYFRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


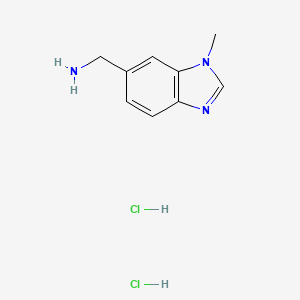


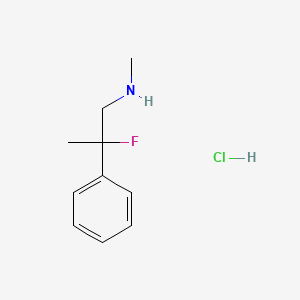
![1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13453968.png)
![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)
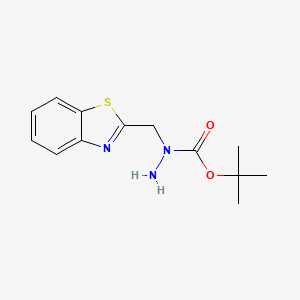
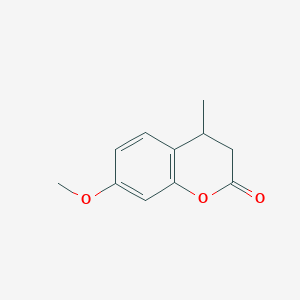
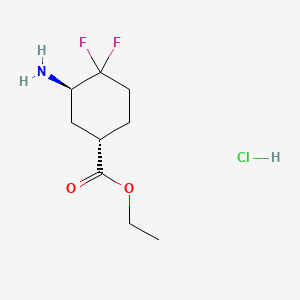
![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
